Cas no 1508079-49-9 (2-(trifluoromethoxy)phenylmethanethiol)

2-(Trifluoromethoxy)phenylmethanethiol is a sulfur-containing aromatic compound featuring a trifluoromethoxy substituent on the phenyl ring. Its unique structure, combining a thiol (-SH) functional group with electron-withdrawing trifluoromethoxy (-OCF₃) moiety, makes it valuable in organic synthesis and pharmaceutical applications. The thiol group enables nucleophilic reactivity, facilitating thioether formation or metal coordination, while the trifluoromethoxy group enhances stability and influences electronic properties. This compound is particularly useful in the development of agrochemicals, ligands for catalysis, and bioactive molecules. Its high purity and well-defined reactivity profile ensure consistent performance in demanding synthetic processes. Proper handling under inert conditions is recommended due to the thiol's sensitivity to oxidation.
2-(trifluoromethoxy)phenylmethanethiol structure
1508079-49-9 structure
Product Name:2-(trifluoromethoxy)phenylmethanethiol
CAS No:1508079-49-9
MF:C8H7F3OS
MW:208.200791597366
CID:6360362
PubChem ID:79884930
Update Time:2025-10-28

2-(trifluoromethoxy)phenylmethanethiol Chemical and Physical Properties

Names and Identifiers

    • 2-(trifluoromethoxy)phenylmethanethiol
    • Benzenemethanethiol, 2-(trifluoromethoxy)-
    • [2-(trifluoromethoxy)phenyl]methanethiol
    • SCHEMBL5535428
    • AKOS018444143
    • MXNOHKFNOHZWHH-UHFFFAOYSA-N
    • 1508079-49-9
    • BZAFPYHEPAKMKF-UHFFFAOYSA-N
    • EN300-1288629
    • Inchi: 1S/C8H7F3OS/c9-8(10,11)12-7-4-2-1-3-6(7)5-13/h1-4,13H,5H2
    • InChI Key: MXNOHKFNOHZWHH-UHFFFAOYSA-N
    • SMILES: C1(CS)=CC=CC=C1OC(F)(F)F

Computed Properties

  • Exact Mass: 208.01697050g/mol
  • Monoisotopic Mass: 208.01697050g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 10.2Ų

Experimental Properties

  • Density: 1.299±0.06 g/cm3(Predicted)
  • Boiling Point: 196.1±35.0 °C(Predicted)
  • pka: 9.38±0.10(Predicted)

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Additional information on 2-(trifluoromethoxy)phenylmethanethiol

2-(Trifluoromethoxy)phenylmethanethiol: A Comprehensive Overview

The compound 2-(trifluoromethoxy)phenylmethanethiol (CAS No. 1508079-49-9) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique structure, has garnered attention due to its potential in advanced chemical synthesis and material engineering. The trifluoromethoxy group attached to the phenyl ring introduces distinct electronic and steric properties, making it a valuable building block in modern organic chemistry.

Recent studies have highlighted the importance of 2-(trifluoromethoxy)phenylmethanethiol in the development of novel materials with tailored electronic properties. Researchers have explored its role in the synthesis of advanced polymers, where the trifluoromethoxy group contributes to enhanced thermal stability and mechanical strength. Furthermore, this compound has been utilized as an intermediate in the production of biocompatible materials, showcasing its versatility in both industrial and biomedical applications.

The synthesis of 2-(trifluoromethoxy)phenylmethanethiol involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which have been optimized to achieve high yields and selectivity. These advancements have significantly reduced the production costs, making this compound more accessible for large-scale applications.

In terms of applications, 2-(trifluoromethoxy)phenylmethanethiol has found significant use in the electronics industry, particularly in the development of high-performance semiconductors. Its ability to modulate electronic properties at the molecular level makes it an ideal candidate for next-generation electronic devices. Additionally, this compound has been employed in the creation of advanced sensors, where its unique reactivity enhances sensitivity and selectivity.

Recent research has also focused on the environmental impact of 2-(trifluoromethoxy)phenylmethanethiol. Studies have demonstrated that this compound exhibits low toxicity and biodegradability under specific conditions, making it a sustainable choice for eco-friendly chemical processes. This aligns with global efforts to develop environmentally responsible materials and technologies.

Looking ahead, the demand for 2-(trifluoromethoxy)phenylmethanethiol is expected to grow as new applications emerge across various industries. Its compatibility with cutting-edge manufacturing techniques and its potential for further functionalization make it a cornerstone of modern chemical innovation. As research continues to uncover new properties and applications, this compound will undoubtedly play a pivotal role in shaping the future of materials science.

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